molecular formula C17H17N5O3 B2874280 ethyl 2-(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamido)acetate CAS No. 1788829-88-8

ethyl 2-(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamido)acetate

Cat. No.: B2874280
CAS No.: 1788829-88-8
M. Wt: 339.355
InChI Key: ATENGJHUMLMWGR-UHFFFAOYSA-N
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Description

Ethyl 2-(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamido)acetate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with phenyl, pyrrole, and ethyl acetate groups. The triazole ring is known for its stability and versatility in medicinal chemistry and materials science. The pyrrole moiety introduces π-electron-rich characteristics, while the ethyl acetate side chain enhances solubility and influences conformational flexibility.

Properties

IUPAC Name

ethyl 2-[(1-phenyl-5-pyrrol-1-yltriazole-4-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-2-25-14(23)12-18-16(24)15-17(21-10-6-7-11-21)22(20-19-15)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATENGJHUMLMWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=C(N(N=N1)C2=CC=CC=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamido)acetate typically involves multi-step organic reactions. One common method includes the cycloaddition reaction of azides with alkynes to form the triazole ring, followed by the introduction of the pyrrole ring and the phenyl group through subsequent reactions. The final step often involves esterification to introduce the ethyl acetate moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamido)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in different applications.

Scientific Research Applications

Ethyl 2-(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamido)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrrole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Core Structural Features and Functional Groups

The target compound shares structural similarities with other triazole- and pyrrole-containing derivatives. A key analog is (Z)-ethyl 2-{5-[(2-benzylidene-3-oxo-2,3-dihydrobenzo[b][1,4]oxepin-6-yl)amino]methyl}pyrrolo[2,3-d][1,4]oxepin-6(7H)-yl]acetate (reported in ), which also contains a triazole ring linked to a fused aromatic system and an ethyl acetate side chain.

Table 1: Structural Comparison of Target Compound and Key Analog

Feature Target Compound Analog ()
Core Structure 1,2,3-Triazole with pyrrole and phenyl substituents 1,2,3-Triazole fused to benzothiazine and oxepin systems
Key Substituents - Phenyl group at N1
- Pyrrole at C5
- Ethyl acetate side chain
- Benzylidene group
- Benzothiazine residue
- Ethyl acetate side chain
Conformational Behavior Likely influenced by intramolecular C–H⋯O/N interactions (inferred) Envelope conformation in benzothiazine; ethyl acetate stabilized by C–H⋯O
Intermolecular Interactions Expected C–H⋯O/N hydrogen bonds (based on analogs) Observed C–H⋯O and C–H⋯N interactions in crystal packing

Crystallographic and Conformational Analysis

The analog in exhibits an envelope conformation in its benzothiazine residue, with sulfur as the "flap" atom. The ethyl acetate side chain in both compounds likely adopts orientations stabilized by weak intramolecular C–H⋯O interactions, as seen in the analog’s crystal structure . Refinement tools like SHELXL and visualization software such as ORTEP are critical for resolving these features.

Electronic and Spectroscopic Considerations

While NMR data for the target compound are absent, describes a pyrrole-containing derivative with a fluorophenyl substituent, highlighting how electron-withdrawing groups (e.g., fluorine) influence chemical shifts in ¹H NMR. By comparison, the target compound’s phenyl and pyrrole groups may produce distinct electronic environments, affecting reactivity and solubility.

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